molecular formula C14H20N2O2 B4722442 N'-butyryl-4-isopropylbenzohydrazide

N'-butyryl-4-isopropylbenzohydrazide

Cat. No.: B4722442
M. Wt: 248.32 g/mol
InChI Key: UCIOXUBBMWELAS-UHFFFAOYSA-N
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Description

N’-butyryl-4-isopropylbenzohydrazide is a chemical compound with the molecular formula C14H20N2O2 It is known for its unique structure, which includes a butyryl group attached to a 4-isopropylbenzohydrazide moiety

Properties

IUPAC Name

N'-butanoyl-4-propan-2-ylbenzohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c1-4-5-13(17)15-16-14(18)12-8-6-11(7-9-12)10(2)3/h6-10H,4-5H2,1-3H3,(H,15,17)(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCIOXUBBMWELAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NNC(=O)C1=CC=C(C=C1)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-butyryl-4-isopropylbenzohydrazide typically involves the reaction of 4-isopropylbenzohydrazide with butyryl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

4-isopropylbenzohydrazide+butyryl chlorideN’-butyryl-4-isopropylbenzohydrazide+HCl\text{4-isopropylbenzohydrazide} + \text{butyryl chloride} \rightarrow \text{N'-butyryl-4-isopropylbenzohydrazide} + \text{HCl} 4-isopropylbenzohydrazide+butyryl chloride→N’-butyryl-4-isopropylbenzohydrazide+HCl

Industrial Production Methods

In an industrial setting, the production of N’-butyryl-4-isopropylbenzohydrazide may involve large-scale batch reactions using similar reagents and conditions as described above. The process may be optimized for yield and purity through the use of advanced techniques such as continuous flow reactors and automated control systems.

Chemical Reactions Analysis

Types of Reactions

N’-butyryl-4-isopropylbenzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different hydrazine derivatives.

    Substitution: The hydrazide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of corresponding oxides or ketones.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Formation of substituted hydrazides.

Scientific Research Applications

N’-butyryl-4-isopropylbenzohydrazide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-butyryl-4-isopropylbenzohydrazide involves its interaction with specific molecular targets. It may act by inhibiting certain enzymes or binding to receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N’-Isobutyryl-4-isopropylbenzohydrazide
  • N-butyryl-N-{[2’-(1H-tetrazole-5-yl)-biphenyl-4-yl]methyl}-L-valine

Uniqueness

N’-butyryl-4-isopropylbenzohydrazide is unique due to its specific structural features, which confer distinct chemical and biological properties

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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